3'-thia pyrimidine nucleosides

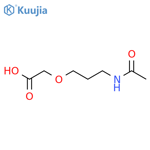

3′-Thia Pyrimidine Nucleosides are a class of nucleoside analogs that feature a sulfur atom replacing the oxygen in the 3′ position of the ribose moiety. These molecules possess unique structural characteristics, making them valuable tools for studying biological systems and potential therapeutics. The introduction of sulfur into the nucleoside structure alters its physicochemical properties, including enhanced stability and altered interaction with enzymes involved in DNA replication and transcription. These analogs can serve as effective probes to investigate the mechanisms of action of pyrimidine-containing biomolecules and may also exhibit antiviral or anticancer activities due to their distinct pharmacological profiles. They are often utilized in drug discovery processes and are important for understanding the roles of nucleosides in cellular functions.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

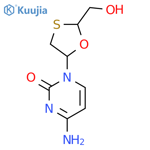

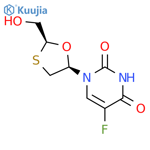

|

Lamivudine-15N2,13C | 1217746-03-6 | C8H11N3O3S |

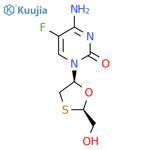

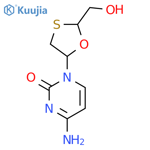

|

4-amino-5-fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-1,2-dihydropyrimidin-2-one | 144371-00-6 | C8H10FN3O3S |

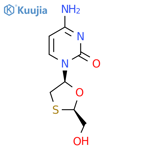

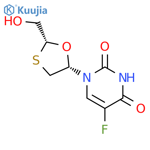

|

4’-Epi Lamivudine | 139757-68-9 | C8H11N3O3S |

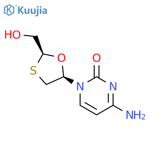

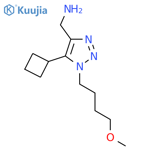

|

Lamivudine | 134678-17-4 | C8H11N3O3S |

|

Emtricitabine | 143491-57-0 | C8H10FN3O3S |

|

Lamivudine | 136891-12-8 | C8H11N3O3S |

|

Lamivudine EP Impurity D | 134680-32-3 | C8H11N3O3S |

|

(2S-cis)-5-Fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione | 145281-92-1 | C8H9N2O4FS |

|

4-amino-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-1,2-dihydropyrimidin-2-one | 141434-39-1 | C8H11N3O3S |

|

cis 5-Fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)- pyrimidinedione | 145986-11-4 | C8H9N2O4FS |

関連文献

-

1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

推奨される供給者

-

Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品

-

-

-

spiro4.5decane-8-thiol Cas No: 1602816-79-4

spiro4.5decane-8-thiol Cas No: 1602816-79-4 -

-